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Introduction
Tasimelteon, a dual melatonin receptor agonist (DMRA), is a pharmaceutical agent primarily

indicated for the treatment of Non-24-Hour Sleep-Wake Disorder. Its mechanism of action

involves high-affinity agonism of melatonin receptors MT1 and MT2, which are integral to the

regulation of the circadian rhythm. This technical guide provides a comprehensive overview of

the preclinical pharmacokinetic and metabolism studies of tasimelteon, drawing from available

public data to inform researchers and drug development professionals. The information

presented herein is crucial for understanding the absorption, distribution, metabolism, and

excretion (ADME) profile of tasimelteon in non-clinical species, which forms the basis for its

clinical development and application.

Pharmacokinetic Profile
The preclinical pharmacokinetic profile of tasimelteon and its precursor, BMS-214778, has

been characterized in several species, primarily in rats and monkeys. These studies reveal a

compound with rapid absorption and, in some species, high oral bioavailability, alongside

indications of significant first-pass metabolism.
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Tasimelteon is rapidly absorbed following oral administration in preclinical species, with time to

maximum plasma concentration (Tmax) generally observed within 1 to 2 hours in both rats and

monkeys[1].

Table 1: Oral Bioavailability of Tasimelteon in Preclinical Species

Species Oral Bioavailability (%) Citation

Rat 58.5 - 100 [1]

Monkey 11.7 ± 8.2 [1]

Note: The wide range in rat oral bioavailability suggests potential variability in absorption or

first-pass metabolism between studies or substrains.

Distribution
Tasimelteon exhibits a degree of tissue distribution and is moderately bound to plasma

proteins.

Volume of Distribution: While specific preclinical values for the volume of distribution are not

readily available in the public domain, human studies report an apparent volume of

distribution at a steady state of 56 - 126 L, suggesting distribution into tissues beyond the

plasma volume[2].

Protein Binding: The precursor to tasimelteon, BMS-214778, was found to be moderately

bound to serum proteins, with less than 91% bound in rats, monkeys, and humans[3]. In

humans, tasimelteon is approximately 88.6 – 90.1% bound to proteins at therapeutic

concentrations.

Blood-Brain Barrier Penetration: Studies with BMS-214778 in rats have shown that the

compound penetrates the brain, with a mean brain-to-plasma ratio of 0.9.

Metabolism
Tasimelteon undergoes extensive metabolism, primarily through oxidative pathways mediated

by cytochrome P450 (CYP) enzymes.
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Metabolic Pathways: The primary metabolic pathways for tasimelteon in humans consist of

oxidation at multiple sites and oxidative dealkylation, leading to the opening of the

dihydrofuran ring, followed by further oxidation to a carboxylic acid. Phenolic glucuronidation

is the main Phase II metabolic route. In vitro studies with the precursor, BMS-214778,

indicated that hydroxylation and dehydrogenation are the main metabolic routes.

CYP Enzyme Involvement: In humans, CYP1A2 and CYP3A4 are the major isozymes

responsible for tasimelteon metabolism, with minor contributions from CYP1A1, CYP2D6,

CYP2C19, and CYP2C9. In vitro studies with BMS-214778 suggested the involvement of

CYP1A1, 1A2, 2D6, and 2C9 in its metabolism in humans.

Metabolites: Several major circulating metabolites have been identified in human plasma

(M9, M11, M12, M13, and M14). These metabolites have significantly less affinity for the

melatonin receptors compared to the parent compound. The preclinical metabolite profiles

are not as extensively detailed in the available literature.

Excretion
The primary route of elimination for tasimelteon and its metabolites is through the urine.

Routes of Excretion: Following oral administration of radiolabeled tasimelteon in humans,

approximately 80% of the total radioactivity is excreted in the urine and about 4% in the

feces.

Elimination Half-Life: In rats, a single intravenous dose of tasimelteon resulted in a short

elimination half-life of 0.24 hours. In humans, the mean elimination half-life is approximately

1.3 hours.

Experimental Protocols
Detailed experimental protocols for the preclinical studies on tasimelteon are not fully

available in the public domain. However, based on standard practices and pieced-together

information, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Studies
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Animal Models: Pivotal oral toxicity and pharmacokinetic studies were conducted in

Sprague-Dawley rats and cynomolgus monkeys.

Dosing:

Rat Toxicity Studies: Oral doses of 5, 50, and 500 mg/kg/day for up to 6 months.

Monkey Toxicity Studies: Oral doses of 3, 20, and 150 mg/kg/day for up to 1 year.

Pharmacokinetic Studies: Intravenous and oral administrations were performed to

determine parameters like bioavailability and clearance.

Sample Collection: Serial blood samples would be collected at various time points post-

dosing to characterize the plasma concentration-time profile. Urine and feces would be

collected in mass balance studies to determine routes of excretion.

Bioanalysis: Plasma and other biological matrix concentrations of tasimelteon and its

metabolites would be determined using a validated high-performance liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method. This is the standard for quantitative

bioanalysis due to its sensitivity and specificity.

In Vitro Metabolism Studies
Systems: In vitro metabolism is typically investigated using liver microsomes and/or

hepatocytes from various species, including rats, dogs, monkeys, and humans, to assess

metabolic stability and identify metabolites and the enzymes responsible. Studies on BMS-

214778 utilized rat, monkey, and human liver homogenate preparations (S-9), liver slices,

and pooled human liver microsomes.

Incubation: The test compound is incubated with the in vitro system in the presence of

necessary co-factors (e.g., NADPH for CYP-mediated reactions).

Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to

identify and characterize the metabolites formed.

Plasma Protein Binding
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Method: Equilibrium dialysis is a common method for determining the extent of plasma

protein binding. In this method, a semi-permeable membrane separates a compartment

containing the drug in plasma from a drug-free buffer compartment. The system is allowed to

reach equilibrium, and the concentration of the drug in both compartments is measured to

calculate the bound and unbound fractions.
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Caption: Major metabolic pathways of tasimelteon.
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Caption: A typical workflow for a preclinical pharmacokinetic study.

ADME Process Overview
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Caption: The logical flow of ADME processes for an orally administered drug.
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Conclusion
The preclinical data for tasimelteon and its precursor, BMS-214778, provide a foundational

understanding of its pharmacokinetic and metabolic properties. The compound is characterized

by rapid absorption, moderate protein binding, and extensive hepatic metabolism, primarily via

CYP1A2 and CYP3A4, leading to excretion predominantly in the urine. While quantitative

pharmacokinetic parameters in preclinical species are not exhaustively detailed in publicly

accessible literature, the available information from regulatory documents and scientific

publications offers valuable insights for researchers in the field of drug development. Further

detailed studies, particularly on inter-species metabolic comparisons and quantitative tissue

distribution, would provide a more complete preclinical picture of this important circadian

regulator.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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